molecular formula C18H18FN3O4 B030669 2,3-Dehydro Ofloxacin CAS No. 115841-55-9

2,3-Dehydro Ofloxacin

Cat. No.: B030669
CAS No.: 115841-55-9
M. Wt: 359.4 g/mol
InChI Key: DLVZMAABIXCZHP-UHFFFAOYSA-N
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Description

2,3-Dehydro Ofloxacin is a derivative of the well-known fluoroquinolone antibiotic, ofloxacin. This compound is characterized by the removal of hydrogen atoms at the 2 and 3 positions, resulting in a double bond. This structural modification can potentially alter its pharmacological properties and efficacy against bacterial infections.

Mechanism of Action

Target of Action

2,3-Dehydro Ofloxacin, like its parent compound Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription as they prevent the excessive supercoiling of DNA .

Mode of Action

This compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the normal cell division process, leading to the death of the bacterial cells .

Biochemical Pathways

It is known that the inhibition of dna gyrase and topoisomerase iv disrupts dna replication and transcription, which are vital processes in the bacterial cell life cycle .

Pharmacokinetics

The pharmacokinetics of Ofloxacin, which may be similar for this compound, are characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . The elimination of Ofloxacin is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication and transcription, the compound effectively halts the life cycle of the bacteria, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that photolytic and photocatalytic treatments can degrade Ofloxacin, potentially affecting its antimicrobial activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Ofloxacin typically involves a multi-step process starting from ofloxacin. The key steps include:

    Oxidation: The initial step involves the oxidation of ofloxacin to introduce a double bond at the 2,3 positions.

    Purification: The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dehydro Ofloxacin undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized under specific conditions.

    Reduction: The double bond can be reduced back to a single bond.

    Substitution: Functional groups can be introduced at various positions on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the double bond to a single bond.

Scientific Research Applications

2,3-Dehydro Ofloxacin has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of structural modifications on fluoroquinolone antibiotics.

    Biology: Investigated for its potential antibacterial activity and mechanism of action.

    Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.

    Industry: Utilized in the development of new antibiotics and in the study of drug resistance mechanisms.

Comparison with Similar Compounds

    Ofloxacin: The parent compound, widely used as an antibiotic.

    Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.

    Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Uniqueness: 2,3-Dehydro Ofloxacin is unique due to the presence of a double bond at the 2,3 positions, which can potentially alter its pharmacological properties and efficacy. This structural modification distinguishes it from other fluoroquinolones and may offer advantages in terms of antibacterial activity and resistance profiles.

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVZMAABIXCZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554319
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115841-55-9
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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